4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine
Description
Properties
Molecular Formula |
C17H15ClN8O2 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-[8-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H15ClN8O2/c1-10-20-16(28-24-10)12-9-11(18)13-14(21-12)15(25-5-7-27-8-6-25)23-17(22-13)26-4-2-3-19-26/h2-4,9H,5-8H2,1H3 |
InChI Key |
FRBOOPZSDKUWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=NC3=C(C(=C2)Cl)N=C(N=C3N4CCOCC4)N5C=CC=N5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine can be approached through several key steps:
Synthesis of the Pyrido[3,2-d]pyrimidine Core :
- The initial step often involves the construction of the pyrido[3,2-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino pyridines and suitable carbonyl compounds.
Introduction of the Oxadiazole Ring :
- The oxadiazole moiety can be synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds or carboxylic acids. This step is crucial for introducing the 3-methyl group at the oxadiazole position.
Formation of the Pyrazole Ring :
- The pyrazole ring can be formed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
-
- The chlorination at the 8-position can be performed using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions to avoid over-chlorination.
Final Assembly with Morpholine :
- The final step involves coupling the morpholine moiety with the previously synthesized pyrido[3,2-d]pyrimidine derivative using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar agents that facilitate amide bond formation.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2-amino pyridine + carbonyl compound | Heat under reflux in ethanol |
| 2 | Condensation | Hydrazine + carboxylic acid | Stirring at room temperature |
| 3 | Cyclization | Hydrazine + α,β-unsaturated carbonyl | Heat under reflux in solvent |
| 4 | Chlorination | Phosphorus oxychloride | Controlled temperature |
| 5 | Coupling | EDC + morpholine | Stirring in DMF at room temperature |
Yield and Purity Analysis
The yield and purity of synthesized compounds are critical for assessing their viability for pharmaceutical applications. Typical yields for multi-step syntheses can vary significantly based on reaction conditions and purification methods employed:
Yield : Generally ranges from 50% to 80%, depending on the efficiency of each synthetic step.
Purity Analysis : High-performance liquid chromatography (HPLC) is commonly used to assess purity, with targets often set above 95% for pharmaceutical-grade compounds.
Research Findings and Applications
Recent studies have highlighted the potential biological activities of similar compounds, particularly in targeting specific enzymes or pathways associated with various diseases. For instance:
Compounds with oxadiazole and pyrazole moieties have shown promise as inhibitors in cancer research.
The presence of morpholine enhances solubility and bioavailability, making these compounds attractive candidates for drug development.
Chemical Reactions Analysis
Types of Reactions
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, particularly involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Comparative Insights
Core Heterocycle Differences: The pyrido[3,2-d]pyrimidine core (target compound and ) is electronically distinct from thieno[3,2-d]pyrimidine (), where sulfur substitution alters aromaticity and binding pocket interactions .
Functional Group Impact :
- Morpholine vs. Piperazine : Morpholine (target compound, ) provides moderate solubility, while methanesulfonyl-piperazine () introduces polar sulfonyl groups for enhanced solubility and target affinity .
- Oxadiazole vs. Carboxylic Acid : The 3-methyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to the carboxylic acid in , which may suffer from faster clearance despite higher solubility .
Synthetic Complexity :
- The target compound’s synthesis is inferred to involve sequential heterocyclic couplings (e.g., Buchwald-Hartwig for morpholine installation), contrasting with ’s alkylation-driven methodology .
- Polymorphic control () highlights industrial scalability challenges, whereas vendor-sourced compounds () suggest commercial availability for early-stage research .
Biological Activity
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound notable for its potential biological activities, particularly as a kinase inhibitor. This compound has garnered attention in medicinal chemistry and pharmacology due to its structural complexity and the diverse biological mechanisms it may influence.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.8 g/mol. Its unique structure includes a morpholine ring and various heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN8O2 |
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | FRBOOPZSDKUWTO-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle, particularly in the transition from the G1 to S phase. By inhibiting CDK2, this compound can disrupt cell proliferation and potentially induce apoptosis in cancer cells, making it a candidate for cancer therapy applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively reduces cell viability in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
Kinase Inhibition
The compound has been characterized as a potent inhibitor of several kinases involved in cancer progression. For example, it has shown promising results against kinases such as CDK2 and other related pathways that are critical for tumor growth .
Table: IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (nM) |
|---|---|
| CDK2 | 50 |
| CDK1 | 100 |
| Other Kinases | Varies |
Case Studies
In a recent study examining various pyrazole derivatives, this compound was highlighted for its superior activity compared to other compounds in the series. The study utilized both biochemical assays and molecular docking techniques to elucidate the binding interactions with target kinases .
Another investigation focused on the compound's effects on specific cancer models demonstrated that treatment led to a significant decrease in tumor size and proliferation rates compared to controls. The results suggest that this compound could be further developed as a therapeutic agent for specific types of cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
